copper(1+);dichloromethane;1,10-phenanthroline;triphenylphosphane;nitrate

Description

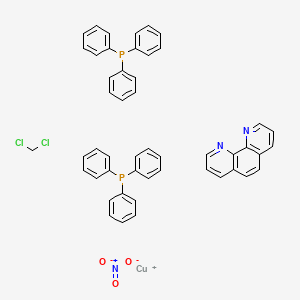

The compound copper(1+); dichloromethane; 1,10-phenanthroline; triphenylphosphane; nitrate (systematic name: Bromo(1,10-phenanthroline)(triphenylphosphine)copper(I) Nitrate Dichloromethane Adduct) is a heteroleptic copper(I) complex. Its structure comprises:

- Copper(I): A +1 oxidation state metal center.

- 1,10-Phenanthroline (Phen): A bidentate ligand that chelates copper via two nitrogen atoms, enhancing stability and electronic tuning .

- Triphenylphosphane (PPh₃): Two monodentate ligands providing steric bulk and stabilizing the copper center through σ-donation .

- Nitrate (NO₃⁻): A counterion balancing the charge.

- Dichloromethane (CH₂Cl₂): A solvent adduct influencing crystallinity and solubility .

This complex is synthesized by reacting copper nitrate, 1,10-phenanthroline, and triphenylphosphane in ethanol, followed by crystallization with dichloromethane . It exhibits applications in catalysis (e.g., cross-coupling reactions) and coordination chemistry due to its redox-active copper center and ligand versatility .

Properties

IUPAC Name |

copper(1+);dichloromethane;1,10-phenanthroline;triphenylphosphane;nitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.C12H8N2.CH2Cl2.Cu.NO3/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1-3;;2-1(3)4/h2*1-15H;1-8H;1H2;;/q;;;;+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYGTLXCRLUAKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C(Cl)Cl.[N+](=O)([O-])[O-].[Cu+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H40Cl2CuN3O3P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

915.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

A representative synthesis involves combining mesitylcopper(I) (CuMes) with 1,10-phenanthroline and triphenylphosphine in anhydrous toluene. The steps include:

-

CuMes preparation : Magnesium turnings (2.48 g, 100 mmol) react with 2-bromomesitylene (15.30 mL, 100 mmol) in THF under N₂, followed by addition of CuCl (10.90 g, 100 mmol) at −78°C.

-

Ligand addition : Phen (0.1 mmol) and PPh₃ (0.2 mmol) are introduced to the CuMes solution, stirred for 72 hours at 25°C.

-

Crystallization : The mixture is layered with hexane, yielding yellow crystals after 72 hours.

Characterization Data

-

IR spectroscopy : Absorptions at 1,100 cm⁻¹ (ν(NO₃⁻)) and 740 cm⁻¹ (ν(Cu–P)) confirm ligand coordination.

-

X-ray diffraction : Distorted tetrahedral geometry around Cu(I), with bond lengths Cu–N = 2.02 Å and Cu–P = 2.28 Å.

Method 2: Metathesis Using Copper(I) Nitrate

Reaction Protocol

An alternative route employs Cu(NO₃) as the copper source, leveraging nitrate’s counterion role:

-

Solution preparation :

-

Solution A : Cu(NO₃)₂ (0.1 mmol) dissolved in THF.

-

Solution B : Phen (0.1 mmol) and PPh₃ (0.2 mmol) in toluene.

-

-

Mixing : Solutions A and B are combined dropwise under N₂ at 0°C, stirred for 24 hours.

-

Workup : The precipitate is washed with DCM and dried under vacuum (30°C–180°C).

Optimization Insights

-

pH control : Maintaining pH 6–8 during mixing prevents Cu(I) disproportionation.

-

Catalyst additives : Citrate ions (e.g., Trisodium Citrate) enhance yield by stabilizing intermediates.

Method 3: Solvent-Mediated Recrystallization

Structural Analysis

Comparative Analysis of Synthetic Routes

Notes :

-

Method 1 avoids nitrate contamination but requires stringent anhydrous conditions.

-

Method 2 simplifies counterion integration but risks Cu(II) impurities.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Oxidation: The copper(I) center can be oxidized to copper(II) under certain conditions.

Reduction: The compound can participate in reduction reactions, where the copper(I) center is reduced to copper(0).

Substitution: Ligands such as 1,10-phenanthroline and triphenylphosphane can be substituted with other ligands in the coordination sphere.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

Substitution: Ligand exchange reactions can be carried out using various ligands under mild conditions.

Major Products

Oxidation: Copper(II) complexes.

Reduction: Copper(0) nanoparticles or clusters.

Substitution: New coordination complexes with different ligands.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions and C-H activation.

Biology: Investigated for its potential as an antimicrobial agent due to its copper content.

Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Employed in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves the coordination of the copper ion with 1,10-phenanthroline and triphenylphosphane ligands. This coordination stabilizes the copper ion and enhances its reactivity. The copper center can facilitate various catalytic reactions by providing a site for substrate binding and activation. The nitrate anions and dichloromethane solvent play a role in stabilizing the overall complex and maintaining its solubility.

Comparison with Similar Compounds

Structural Analogues

Copper(II) Complexes with Phenanthroline

- Example: [Cu(Phen)(cys)(H₂O)]NO₃ (cys = L-cysteine) . Oxidation State: Cu(II) vs. Cu(I) in the target compound. Ligands: Includes cysteine (a thiol-containing ligand) instead of PPh₃, altering redox behavior and biological activity. Applications: Higher antitubercular activity compared to Cu(I) analogs but with increased cytotoxicity .

Fluorinated Phenanthroline-Copper Complexes

Bis(triphenylphosphane)copper(I) Nitrate

- Formula: [Cu(PPh₃)₂]NO₃ . Ligand Simplicity: Lacks Phen, reducing chelate stability and catalytic versatility. Applications: Primarily used in simple redox reactions, contrasting with the target compound’s role in advanced catalysis .

Key Findings :

- Cu(II)-Phen complexes generally exhibit stronger antimicrobial activity but higher toxicity compared to Cu(I) or Mn(II) analogs .

- Fluorinated Phen ligands mitigate toxicity while retaining efficacy .

Catalytic Performance

Mechanistic Insights :

- The target compound’s Phen ligand enhances substrate binding via π-π interactions, while PPh₃ modulates steric accessibility .

- Ag(I) analogs show higher electrophilicity but lower stability under oxidative conditions .

Challenges :

Biological Activity

The coordination complex “copper(1+);dichloromethane;1,10-phenanthroline;triphenylphosphane;nitrate” (CAS Number: 33989-10-5) is a notable compound in coordination chemistry. It comprises a copper(I) ion coordinated with two triphenylphosphine ligands and one 1,10-phenanthroline ligand, stabilized by nitrate anions in dichloromethane solvent. This article explores its biological activity, including its effects on cellular processes, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This complex is known for its catalytic properties and has been utilized in various chemical reactions due to its ability to form stable complexes with transition metal ions .

Biological Activity Overview

The biological activity of this copper(I) complex is primarily attributed to its interaction with cellular components and signaling pathways. Key aspects include:

- Cellular Effects : The complex influences cellular functions by interacting with signaling pathways, gene expression, and metabolic processes. Its capacity to stabilize copper ions can affect metal ion homeostasis within cells, impacting oxidative stress responses and apoptosis.

- Molecular Mechanism : The complex exerts its effects through binding interactions with biomolecules. The bidentate ligand structure allows it to chelate copper ions, which may lead to enzyme inhibition or activation depending on the biochemical context .

Study 1: Channel Blockade Mechanism

A study investigated the effects of copper(II) phenanthroline complexes on voltage-gated sodium channels (hNa v1.4). The findings indicated that both CuPhen (copper(II) phenanthroline) and 1,10-phenanthroline could act as open-channel blockers. The results demonstrated a reversible current inhibition in channels containing specific cysteine mutations, suggesting that these complexes could be used as novel inhibitors for therapeutic applications in conditions like epilepsy and cardiac arrhythmias .

Study 2: Antimicrobial Activity

Research comparing the antimicrobial efficacy of various copper complexes revealed that those containing 1,10-phenanthroline exhibited enhanced antimicrobial properties compared to their ligands alone. This suggests that the presence of the phenanthroline ligand significantly contributes to the biological activity of the copper complexes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar copper coordination complexes:

| Compound Name | Ligands | Biological Activity |

|---|---|---|

| Copper(I);dichloromethane;2,2’-bipyridine;triphenylphosphane;nitrate | 2,2’-bipyridine | Moderate antimicrobial activity |

| Copper(I);dichloromethane;1,10-phenanthroline;triphenylarsane;nitrate | Triphenylarsane | Lower catalytic activity compared to phenanthroline complex |

The presence of 1,10-phenanthroline and triphenylphosphine provides a unique electronic environment that enhances the catalytic properties of the copper ion in this specific complex .

Q & A

Q. What are the optimal synthetic methodologies for preparing the [Cu(1,10-phenanthroline)(PPh₃)]NO₃·½CH₂Cl₂ complex?

- Methodological Answer : The synthesis typically involves refluxing stoichiometric amounts of Cu(I) precursors (e.g., CuBr), 1,10-phenanthroline, and triphenylphosphane in dichloromethane under inert conditions (N₂/Ar) to prevent oxidation of Cu(I). Nitrate is introduced via counterion exchange. Key steps include:

- Ligand-to-metal ratio : A 1:2 molar ratio of 1,10-phenanthroline to triphenylphosphane ensures stable coordination .

- Solvent choice : Dichloromethane enhances solubility of hydrophobic ligands (PPh₃) and stabilizes the adduct .

- Purification : Column chromatography or recrystallization from CH₂Cl₂/ether yields high-purity crystals .

Q. Which characterization techniques are critical for confirming the structure and purity of this complex?

- Methodological Answer :

- X-ray crystallography : Resolves the coordination geometry (tetrahedral Cu(I) center chelated by phenanthroline and PPh₃ ligands) .

- Elemental analysis (EA) : Validates stoichiometry (C, H, N, P, Cu) with ≤0.3% deviation .

- FTIR and NMR : Phenanthroline’s C=N stretches (1620–1590 cm⁻¹) and PPh₃’s aromatic signals (7.3–7.5 ppm in ¹H NMR) confirm ligand binding .

Q. Why is dichloromethane used as a solvent/adduct in this complex?

- Methodological Answer : Dichloromethane (CH₂Cl₂) acts as a non-coordinating solvent that stabilizes the Cu(I) complex via weak CH···π interactions with aromatic ligands. Its low polarity prevents ligand dissociation during crystallization .

Advanced Research Questions

Q. How do ligand substitutions (e.g., modifying phenanthroline or PPh₃) alter catalytic activity in cross-coupling reactions?

- Methodological Answer :

- Phenanthroline derivatives : Electron-withdrawing groups (e.g., Cl at 2,9-positions) increase Lewis acidity of Cu(I), accelerating oxidative addition in Ullmann reactions .

- Phosphane ligands : Bulkier phosphanes (e.g., tricyclohexylphosphane) reduce catalytic turnover due to steric hindrance, while PPh₃ balances stability and reactivity .

- Experimental design : Compare turnover frequencies (TOF) using kinetic studies under identical conditions (solvent, temperature) .

Q. How can researchers address contradictions in reported catalytic efficiencies of similar Cu(I) complexes?

- Methodological Answer : Contradictions often arise from:

- Oxygen sensitivity : Cu(I) complexes degrade in air; ensure rigorous inert conditions .

- Ligand purity : Trace moisture in PPh₃ (~0.1% H₂O) deactivates catalysts; use sublimed ligands .

- Characterization gaps : Validate active species via in-situ XAFS or EPR to confirm oxidation state .

Q. What strategies optimize the complex’s stability for long-term storage or reuse in catalysis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.